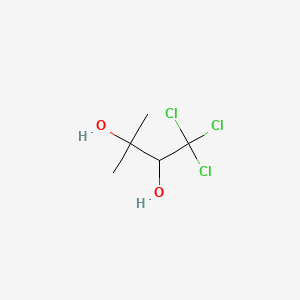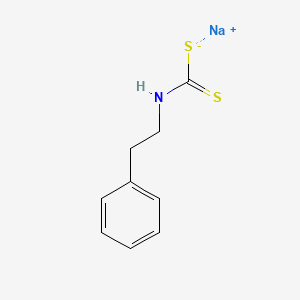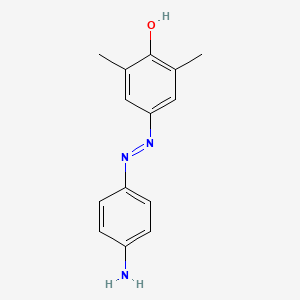
4-Amino-3',5'-dimethyl-4'-hydroxyazobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene: is an organic compound that belongs to the class of azobenzenes Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings This particular compound is notable for its amino group at the 4-position, methyl groups at the 3’ and 5’ positions, and a hydroxy group at the 4’ position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene typically involves the diazotization of an aromatic amine followed by a coupling reaction with a phenol derivative. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenol derivative under basic conditions to form the azo compound.
Industrial Production Methods: In an industrial setting, the production of 4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The azo group (N=N) can be reduced to form hydrazo compounds.
Substitution: The amino and hydroxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium dithionite.
Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymers.
作用機序
The mechanism of action of 4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes. The presence of the azo group allows it to undergo photoisomerization, which can be exploited in photodynamic therapy.
類似化合物との比較
4-Aminoazobenzene: Lacks the methyl and hydroxy groups, making it less sterically hindered and less reactive.
4-Hydroxyazobenzene: Lacks the amino and methyl groups, affecting its solubility and reactivity.
3,5-Dimethyl-4-hydroxyazobenzene: Lacks the amino group, which reduces its ability to participate in certain reactions.
Uniqueness: 4-Amino-3’,5’-dimethyl-4’-hydroxyazobenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications in various fields. The presence of both electron-donating (amino and hydroxy) and electron-withdrawing (azo) groups allows for versatile chemical modifications and interactions.
特性
CAS番号 |
21554-20-1 |
|---|---|
分子式 |
C14H15N3O |
分子量 |
241.29 g/mol |
IUPAC名 |
4-[(4-aminophenyl)diazenyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C14H15N3O/c1-9-7-13(8-10(2)14(9)18)17-16-12-5-3-11(15)4-6-12/h3-8,18H,15H2,1-2H3 |
InChIキー |
JZWYCRKVXZLMRK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C)N=NC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
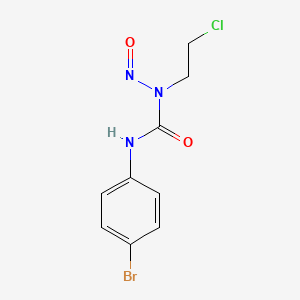

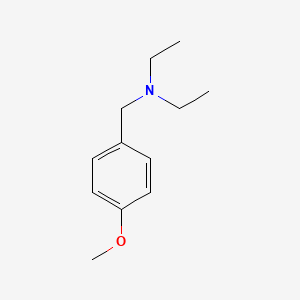
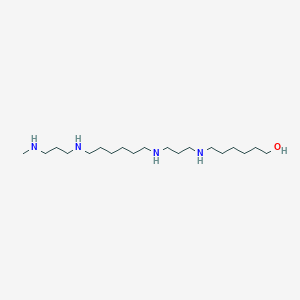
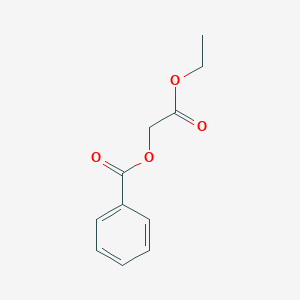
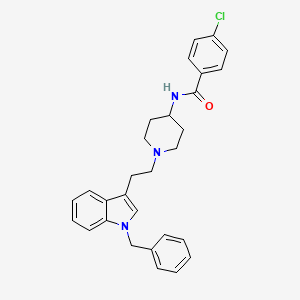
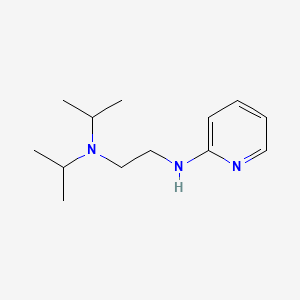
![1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol](/img/structure/B14701946.png)

![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)
